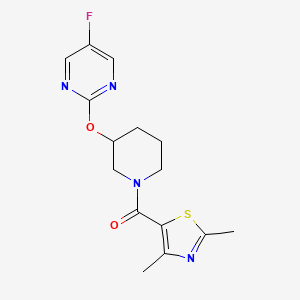
(2,4-二甲基噻唑-5-基)(3-((5-氟嘧啶-2-基)氧基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(2,4-Dimethylthiazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone" represents a unique chemical structure that has piqued interest in several research fields. This compound is composed of a thiazole ring substituted with dimethyl groups at positions 2 and 4, a methanone group, a piperidine ring, and a fluoropyrimidine moiety. Its multifaceted structure suggests potential utility in pharmacological research and chemical synthesis.
科学研究应用
Chemistry
This compound serves as a versatile intermediate in organic synthesis, aiding the construction of complex molecules and the study of reaction mechanisms.
Biology
In biological research, it can act as a probe for studying enzymatic activity due to its reactive functional groups.
Medicine
Potential pharmaceutical applications include its use as a lead compound in drug design, particularly targeting enzymatic pathways implicated in diseases.
Industry
Industrially, it may find use in the production of specialty chemicals and as a reagent in analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of "(2,4-Dimethylthiazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone" typically involves multi-step synthetic processes:
Thiazole ring formation: The initial step includes the condensation of 2-amino-4,5-dimethylthiophene with formic acid and formaldehyde to yield the thiazole ring.
Piperidine ring attachment: The thiazole derivative is then subjected to nucleophilic substitution with piperidine in the presence of a base like potassium carbonate.
Incorporation of fluoropyrimidine moiety:
Industrial Production Methods
In industrial settings, this compound is produced through large-scale synthesis that optimizes yield and minimizes impurities. Techniques like continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions It Undergoes
Oxidation: It can undergo oxidation reactions, particularly at the thiazole ring, forming sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it into corresponding alcohols.
Substitution: The compound is prone to nucleophilic and electrophilic substitutions, especially at the fluoropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often utilized.
Substitution: Reagents like halides and organometallics under varied conditions (e.g., base or acid catalysis) are typically employed.
Major Products Formed
Oxidation products like sulfoxides and sulfones.
Reduced alcohol derivatives.
Various substituted derivatives on the fluoropyrimidine ring.
作用机制
The mechanism by which the compound exerts its effects
Its biological activity is often attributed to the interaction of the fluoropyrimidine moiety with specific enzymes or receptors, disrupting normal biological processes.
Molecular Targets and Pathways Involved
Common molecular targets include kinases and proteases, with pathways such as signal transduction and cell cycle regulation being affected.
相似化合物的比较
When compared to other thiazole and piperidine derivatives, "(2,4-Dimethylthiazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone" stands out due to the unique presence of the fluoropyrimidine group, offering distinct reactivity and potential pharmacological activity.
Similar Compounds
Thiazole-based: Compounds like 2-amino-4,5-dimethylthiazole.
Piperidine-based: 1-(2,4-Dimethylthiazol-5-yl)piperidine.
Fluoropyrimidine-based: 5-Fluorouracil derivatives.
Conclusion
"(2,4-Dimethylthiazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone" is a compound with significant potential across various scientific domains. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industrial applications. Further research could unveil new applications and enhance our understanding of its properties.
属性
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-9-13(23-10(2)19-9)14(21)20-5-3-4-12(8-20)22-15-17-6-11(16)7-18-15/h6-7,12H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGIOCYQLMWZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
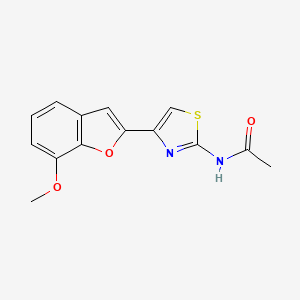
![(Z)-8-(2-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2543553.png)
![9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2543554.png)
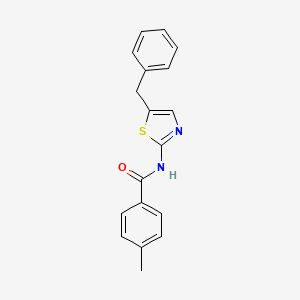
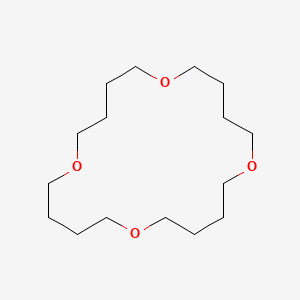
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B2543559.png)
![Ethyl 4-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B2543560.png)
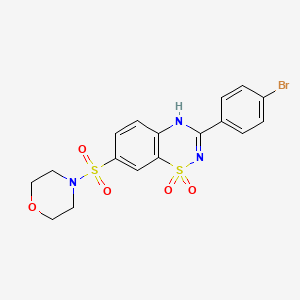
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole](/img/structure/B2543563.png)
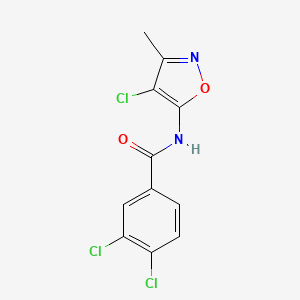
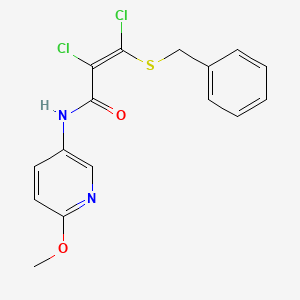
![1-(octahydro-1,4-benzodioxin-6-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2543567.png)
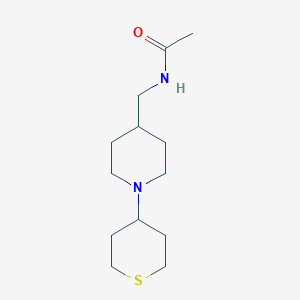
![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543573.png)
